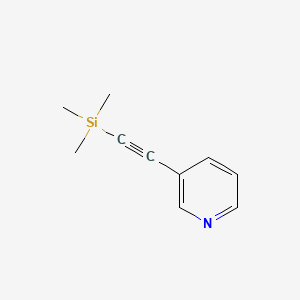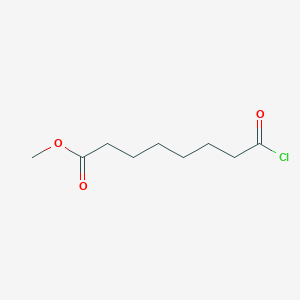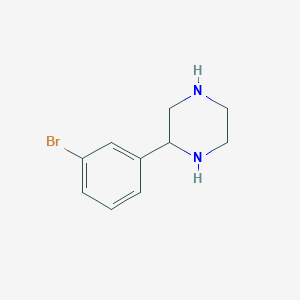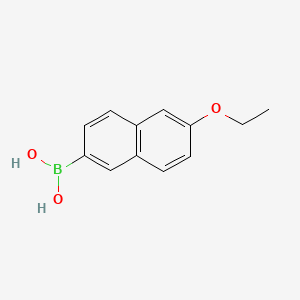
(2-ブチル)トリフェニルホスホニウムブロミド
概要
説明
(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE: is a quaternary ammonium salt commonly used in organic synthesis as a phase transfer catalyst. It appears as a white crystalline powder and is soluble in polar solvents such as water and ethanol. The compound has the molecular formula C22H24PBr and a molecular weight of 399.30 g/mol .
科学的研究の応用
Chemistry:
Catalysis: Used as a phase transfer catalyst in various organic reactions.
Synthesis: Employed in the synthesis of inhibitors of tubulin polymerization, expressing antimitotic and antitubulin properties.
Biology and Medicine:
Drug Delivery: Conjugated to phospholipids for the preparation of mitochondriotropic liposomes, enhancing mitochondrial accumulation and therapeutic activities.
Industry:
Polymerization: Utilized in the synthesis of 3-phenylpropanoic acids as peroxisome proliferator-activated receptor dual agonists.
作用機序
Target of Action
(2-Butyl)Triphenylphosphonium Bromide, also known as butan-2-yl(triphenyl)phosphanium bromide or sec-Butyltriphenylphosphonium bromide, is an organic phosphine compound It’s known that phosphonium salts, including (2-butyl)triphenylphosphonium bromide, are often used in organic synthesis as deprotecting agents, catalysts, and reagents .
Mode of Action
It’s known that it can participate in various organic reactions such as the wittig reaction for the stereoselective synthesis of alkenes, and the dimerization of α-olefins . It can also react to form phosphoric acid and the corresponding triphenylphosphine .
Biochemical Pathways
It’s known that it can participate in various organic reactions, potentially affecting multiple biochemical pathways depending on the context of its use .
Pharmacokinetics
It’s known that it is soluble in water and organic solvents such as ethanol and dimethylformamide . This solubility can influence its bioavailability.
Result of Action
It’s known that it can participate in various organic reactions, potentially leading to the formation of new compounds .
準備方法
Synthetic Routes and Reaction Conditions:
Method 1: In a 2 L four-necked flask purged with nitrogen, 280 g of butane bromide and 696 g of triphenylphosphine are dissolved in 500 ml of xylene. The mixture is heated to reflux and stirred for 6 hours. The system is then cooled to room temperature, and the precipitated white crystals are collected by filtration and washed with xylene.
Method 2: To a solution of n-bromobutane (2 mL, 18.62 mmol) in anhydrous acetonitrile (42 mL), triphenylphosphine (5.37 g, 20.48 mmol) is added and stirred overnight under reflux.
Industrial Production Methods: The industrial production of (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The process typically includes the use of solvents like toluene and xylene, with careful control of reaction conditions to optimize the yield and purity of the final product .
化学反応の分析
Types of Reactions:
Substitution Reactions: (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Wittig Reactions: It is used in Wittig reactions for the stereoselective synthesis of alkenes.
Cyclization Reactions: The compound is a reactant in free radical 5-exo-dig cyclization and intramolecular hydroacylalkoxylation.
Common Reagents and Conditions:
Reagents: Triphenylphosphine, n-bromobutane, xylene, acetonitrile.
Conditions: Reflux, inert atmosphere, room temperature for crystallization.
Major Products:
Alkenes: Through Wittig reactions.
Cyclized Compounds: Via free radical cyclization and hydroacylalkoxylation.
類似化合物との比較
- n-Butyltriphenylphosphonium bromide
- Triphenylmethylphosphonium bromide
Uniqueness: (2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE is unique due to its specific structure, which provides distinct reactivity and selectivity in organic synthesis. Its ability to act as a phase transfer catalyst and its application in mitochondria-targeted drug delivery highlight its versatility compared to similar compounds .
特性
IUPAC Name |
butan-2-yl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWAYXKPYJOYEL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3968-92-1 | |
| Record name | Phosphonium, (1-methylpropyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3968-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | sec-Butyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003968921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3968-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85863 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | sec-butyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)





